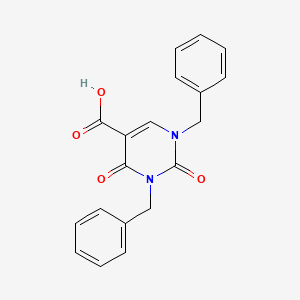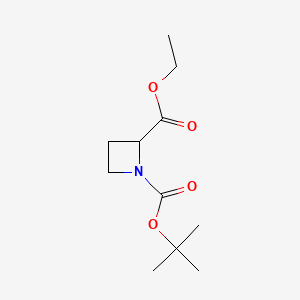
1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C12H19NO5 . It is also known as “1-tert-Butyl 2-ethyl (S)-5-oxopyrrolidine-1,2-dicarboxylate” and “N-Boc-L-pyroglutamic acid ethyl ester” among other names .
Synthesis Analysis
While specific synthesis methods for “1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate” were not found in the search results, it is mentioned that similar compounds are used as building blocks in the synthesis of azaspiro and other complex molecules .Molecular Structure Analysis
The molecular structure of “1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate” is defined by its molecular formula C12H19NO5 . The compound has a molecular weight of 257.283 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate” include a density of 1.2±0.1 g/cm3 and a boiling point of 269.0±33.0 °C at 760 mmHg . The compound has a molecular weight of 215.246 .Wissenschaftliche Forschungsanwendungen
Synthesis of Enantiopure 3-Substituted Azetidine-2-Carboxylic Acids : This research focuses on synthesizing azetidine-2-carboxylic acid (Aze) analogs for exploring the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
Masked 1,3- and 1,4-Dipoles for Cycloaddition Reactions : The study involves 2-tert-Butyldiphenylsilylmethyl-substituted aziridine and azetidine reacting with nitriles and carbonyl substrates, yielding various products and exploring regioselectivity and stereochemistry in the process (Yadav & Sriramurthy, 2005).
Base-Promoted α-Alkylation of Borane Azetidine-2-Carboxylic Acid Ester Complexes : This research enhances the yields and diastereoselectivities of α-alkylated products starting from commercially available compounds (Tayama, Nishio, & Kobayashi, 2018).
Synthesis of Tert-Butyl 6-Oxo-2-Azaspiro[3.3]Heptane-2-Carboxylate : Providing efficient and scalable synthetic routes for this compound, which is useful for further selective derivation and exploring chemical space complementary to piperidine ring systems (Meyers et al., 2009).
Synthesis of Protected 3-Haloazetidines : Investigating azetidines as heterocycles in natural products and pharmaceuticals, and synthesizing azetidine-3-carboxylic acid derivatives (Ji, Wojtas, & Lopchuk, 2018).
Iridium-Catalyzed Aziridination : Exploring three-component coupling reactions to produce aziridine derivatives, a process involving aliphatic aldehydes, aliphatic amines, and ethyl diazoacetate (Kubo, Sakaguchi, & Ishii, 2000).
Synthesis of Azetidine Medicinal Intermediate : Studying two synthesis methods for 1-(tert-butyl)-3-amioazetidine, an important pharmaceutical intermediate (Yang, 2010).
Structural Analysis of Azetidine Derivatives : Investigating the structures of novel investigative anticancer agents derived from energetic materials (Deschamps, Cannizzo, & Straessler, 2013).
Palladium-Catalyzed Pyridylation of Azetidine : Developing a method for regioselective pyridylation of azetidines under palladium-catalyzed conditions (Zhang et al., 2017).
Synthesis and Characterization of Substituted Phenyl Azetidines : Investigating azetidines with potential as antimicrobial agents (Doraswamy & Ramana, 2013).
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O-ethyl azetidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-5-15-9(13)8-6-7-12(8)10(14)16-11(2,3)4/h8H,5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEVFCBVUFBCBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724368 |
Source


|
| Record name | 1-tert-Butyl 2-ethyl azetidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate | |
CAS RN |
1260639-22-2 |
Source


|
| Record name | 1-tert-Butyl 2-ethyl azetidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-amino-1-benzyl-2,2--dioxothia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B567563.png)


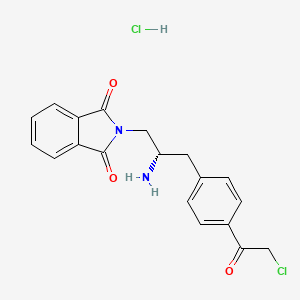
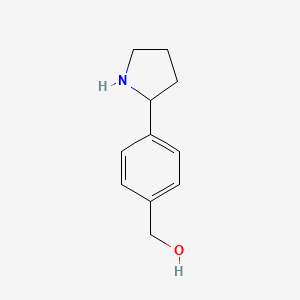

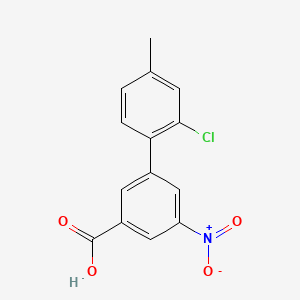
![4-[(Cyclopropylmethoxy)methyl]phenylboronic acid](/img/structure/B567577.png)
![1-Methyl-3-[6-(methylsulfinyl)hexyl]imidazolium p-Toluenesulfonate](/img/structure/B567578.png)
![([1-(4-BROMOPHENYL)CYCLOHEXYL]METHYL)(METHYL)AMINE](/img/no-structure.png)
![3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B567581.png)

![2-Oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B567585.png)
